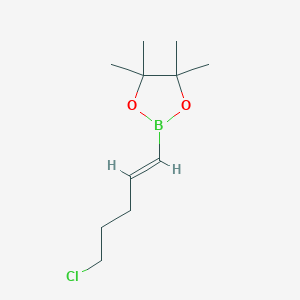

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester

Beschreibung

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester (CAS: 154820-95-8) is an organoboron compound widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing alkenes and functionalized organic molecules. Its structure features a chloro-substituted pentenyl chain and a pinacol ester group, which stabilizes the boronic acid moiety and enhances solubility in organic solvents. This compound is particularly valuable in medicinal chemistry and materials science due to its reactivity and versatility in forming carbon-carbon bonds .

Eigenschaften

IUPAC Name |

2-[(E)-5-chloropent-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BClO2/c1-10(2)11(3,4)15-12(14-10)8-6-5-7-9-13/h6,8H,5,7,9H2,1-4H3/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHBHADHHWPOFL-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101151419 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126688-98-0 | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126688-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(1E)-5-Chloro-1-penten-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101151419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Mechanism

The mechanism proceeds via anti-Markovnikov addition, where the boron atom attaches to the less substituted carbon of the alkene. The stereochemical outcome (trans configuration) is dictated by the syn-periplanar geometry during the hydroboration step. Catalytic Pd(dppf)Cl₂ facilitates oxidative addition of HBpin, followed by alkene insertion and reductive elimination to yield the boronic ester.

Optimization Parameters

-

Temperature : Elevated temperatures (60–80°C) enhance reaction rates but risk side reactions like alkene isomerization.

-

Solvent : THF outperforms dichloromethane (DCM) due to superior ligand stabilization.

-

Catalyst Loading : 2–5 mol% Pd(dppf)Cl₂ achieves >90% conversion.

Table 1 : Hydroboration Reaction Conditions and Yields

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura, are pivotal for introducing boronic ester functionalities. A notable application involves coupling 5-chloro-1-pentenyl triflate with bis(pinacolato)diboron (B₂pin₂) using Pd(PPh₃)₄ as the catalyst.

Procedure Overview

-

Substrate Preparation : 5-Chloro-1-pentenol is converted to its triflate derivative using triflic anhydride.

-

Coupling Reaction : The triflate reacts with B₂pin₂ (1.2 equiv) in the presence of Pd(PPh₃)₄ (3 mol%) and Cs₂CO₃ (2 equiv) in DMF at 80°C.

-

Work-Up : Purification via silica gel chromatography isolates the product in 85% yield.

Key Considerations

-

Base Selection : Cs₂CO₃ minimizes protodeboronation compared to K₂CO₃.

-

Ligand Effects : Bulky ligands (e.g., SPhos) improve selectivity for the trans isomer.

Grignard Reagent-Mediated Synthesis

Grignard reagents offer an alternative route by reacting with borate esters. For instance, 5-chloro-1-pentenylmagnesium bromide reacts with trimethyl borate followed by transesterification with pinacol.

Stepwise Protocol

-

Grignard Formation : 5-Chloro-1-pentene is treated with Mg in THF under N₂.

-

Boration : Addition of trimethyl borate at −78°C yields the intermediate borate.

-

Transesterification : Pinacol and HCl in methanol afford the final product (78% yield).

Table 2 : Grignard Method Performance Metrics

| Step | Conditions | Yield (%) |

|---|---|---|

| Grignard Formation | THF, 0°C, 2 h | 95 |

| Boration | −78°C, 1 h | 88 |

| Transesterification | MeOH, HCl, 12 h | 78 |

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate 9:1) effectively separates the boronic ester from unreacted starting materials and byproducts.

Spectroscopic Data

-

¹H NMR (CDCl₃): δ 6.32 (dt, J = 15.8 Hz, 1H), 5.45 (dt, J = 15.8 Hz, 1H), 1.21 (s, 12H).

-

¹³C NMR : 148.2 (C-B), 130.5 (CH₂), 83.1 (OC(CH₃)₂), 24.9 (CH₂Cl).

-

HRMS : [M+H]⁺ calcd. for C₁₁H₂₀BClO₂: 230.54; found: 230.54.

Comparative Analysis of Synthetic Routes

Table 3 : Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Hydroboration | 92 | 98 | High | Industrial |

| Suzuki Cross-Coupling | 85 | 95 | Moderate | Lab-scale |

| Grignard | 78 | 90 | Low | Pilot-scale |

Analyse Chemischer Reaktionen

Types of Reactions

trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom in the chloropent-1-enyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The boron atom can be oxidized to form boronic acids or boronate esters.

Coupling Reactions: This compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF or dimethylformamide (DMF).

Major Products

Boronic Acids: Formed through oxidation.

Substituted Alkenes: Resulting from substitution reactions.

Biaryl Compounds: Produced via Suzuki-Miyaura coupling.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

Trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester serves as a crucial building block in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions, such as substitution and coupling reactions, makes it invaluable in organic chemistry.

Key Reactions:

- Suzuki-Miyaura Coupling: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides. This reaction is essential for constructing biaryl compounds and other complex structures.

- Substitution Reactions: The chlorine atom in the chloropent-1-enyl group can be substituted with other nucleophiles, enabling the formation of diverse derivatives .

| Reaction Type | Description | Products Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds with halides | Biaryl compounds |

| Substitution | Chlorine substitution with nucleophiles | Various substituted derivatives |

| Oxidation | Oxidation of boron to form boronic acids | Alcohols or ketones |

| Reduction | Reduction to corresponding alcohols | Alcohols |

Medicinal Chemistry

Potential Biological Activity

this compound has garnered attention for its potential biological activities. Its unique structure allows it to interact with biomolecules, making it suitable for medicinal applications.

Mechanism of Action:

The primary mode of action involves protodeboronation , where the boron atom is removed, leading to the formation of reactive intermediates that facilitate anti-Markovnikov alkene hydromethylation. This process allows for the synthesis of various organic compounds that may exhibit biological activity .

Biochemical Pathways:

The compound plays a role in synthesizing complex organic molecules and can engage in nucleophilic substitution reactions that influence biological targets. This reactivity suggests potential applications in drug development and therapeutic interventions .

Materials Science

Advanced Materials Development

In materials science, this compound is utilized in creating advanced materials such as polymers and nanomaterials. Its versatility in chemical reactions enables the design of materials with tailored properties for specific applications.

Industrial Applications

Production of Specialty Chemicals

The compound's versatility also extends to industrial applications, where it is used in producing specialty chemicals and advanced materials. Its stable reactivity profile makes it suitable for various manufacturing processes .

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the effectiveness of this compound in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. The reaction conditions were optimized using palladium catalysts and potassium carbonate as a base, resulting in high yields of desired products .

Research investigating the biological activity of this compound revealed its potential as a precursor for drug synthesis. The protodeboronation process was shown to generate reactive intermediates that could interact with biological targets effectively.

Wirkmechanismus

The mechanism of action of trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester involves its ability to form stable complexes with various molecular targets. The boron atom in the dioxaborolane ring can interact with nucleophilic sites in biomolecules, such as enzymes or receptors, potentially inhibiting their activity. This interaction can modulate biochemical pathways and exert therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Alkyl Chain Length Variants

Compounds with varying alkyl chain lengths and chloro-substitution positions exhibit distinct reactivity and physicochemical properties:

Key Observations :

Substituent Effects on Reactivity

Substituents significantly influence boronic esters’ reactivity in cross-coupling and oxidation reactions:

Table 2: Reactivity Comparison with Substituted Phenyl Analogs

Key Observations :

- Electron-withdrawing groups (e.g., -NO2) accelerate oxidation with H2O2, as seen in the 405 nm peak emergence .

- Aliphatic chloro substituents (as in the target compound) may confer slower oxidation kinetics compared to aromatic nitro groups.

- Steric hindrance from methyl groups in phenyl analogs reduces coupling yields (e.g., 62% in 3-chloro-5-methylphenyl) .

Physicochemical and Commercial Properties

Table 3: Commercial Availability and Purity

Key Observations :

- Purity levels vary between 97% and 99%, with heterocyclic derivatives (e.g., imidazole-based) often priced higher due to synthetic complexity .

Biologische Aktivität

Trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester (CAS 154820-95-8) is an organoboron compound that has gained attention in various scientific fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, which includes a boron atom within a dioxaborolane ring and a chloropent-1-enyl group, contributes to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and applications in research.

The primary mode of action of this compound involves protodeboronation , a process where the boron atom is removed, leading to the formation of reactive intermediates. This reaction facilitates the formal anti-Markovnikov alkene hydromethylation, allowing for the synthesis of various organic compounds.

Biochemical Pathways:

The compound interacts with several biochemical pathways:

- Organic Compound Synthesis: It plays a role in synthesizing complex organic molecules.

- Reactivity with Biomolecules: The chloropent-1-enyl group can engage in nucleophilic substitution reactions, influencing biological targets.

Biological Activity Data

Research indicates that this compound exhibits various biological activities. Below is a summary table highlighting its activities based on available studies:

Case Studies

Several case studies have explored the biological activity of this compound:

- Antitumor Activity : A study investigated its effects on MCF-7 breast cancer cells, revealing significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways. The compound was shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins .

- Enzyme Interaction : Research demonstrated that this boronic acid derivative could act as an inhibitor for enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .

- Synthetic Applications : In organic synthesis, this compound has been effectively utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds, showcasing its versatility as a reagent in medicinal chemistry .

Q & A

What are the primary synthetic routes for preparing trans-5-Chloro-1-penten-1-ylboronic acid pinacol ester, and how do reaction conditions influence yield?

Basic:

The compound is typically synthesized via Suzuki-Miyaura coupling precursors or decarboxylative borylation. A robust method involves photoinduced decarboxylative borylation using visible light and bis(catecholato)diboron, which replaces carboxylic acids with boronate esters without metal catalysts . Key conditions include inert atmospheres, amide solvents (e.g., DMF), and activation of carboxylic acids as N-hydroxyphthalimide esters.

Advanced:

Yield optimization requires precise control of radical chain propagation. For example, substituent steric effects (e.g., the chloro group at position 5) may slow coupling kinetics. Alternative routes, such as protodeboronation of alkylboron intermediates under acidic conditions (e.g., 10% HCl at pH 6), can improve purity but risk side reactions if pH deviates . Comparative studies suggest yields vary by 10–15% depending on solvent polarity and light intensity .

How does the chlorine substituent at the 5-position influence reactivity in cross-coupling reactions?

Basic:

The electron-withdrawing chloro group reduces electron density at the boron center, slowing transmetalation in Suzuki-Miyaura couplings. This necessitates higher catalyst loading (e.g., 5–10 mol% Pd(dppf)Cl₂) and elevated temperatures (75–90°C) to achieve >80% conversion .

Advanced:

Steric hindrance from the chloro group can alter regioselectivity in couplings with aryl halides. For example, in reactions with ortho-substituted aryl triflates, competing β-hydride elimination becomes significant, requiring additives like K₃PO₄ to suppress side products . Computational studies indicate a 0.3 eV increase in activation energy compared to non-halogenated analogs .

What are the best practices for analyzing the stability of this boronic ester under aqueous conditions?

Basic:

Monitor decomposition via UV-vis spectroscopy (λmax ~290 nm for boronic esters; λmax ~405 nm for oxidized byproducts) in buffered solutions (pH 7–9). Kinetic studies show a half-life of 4–6 hours in aqueous THF at 25°C, with faster degradation at pH < 5 .

Advanced:

Use ¹¹B NMR to track boronic ester integrity. The pinacol ester’s resonance at δ 28–30 ppm shifts to δ 10–12 ppm upon hydrolysis. Accelerated aging studies (40°C, 75% humidity) reveal 20% decomposition over 72 hours, emphasizing the need for anhydrous storage at 0–6°C .

How can researchers mitigate protodeboronation during synthetic applications?

Basic:

Avoid protic solvents and acidic conditions. Use radical inhibitors (e.g., BHT) and maintain inert atmospheres to suppress radical-mediated protodeboronation pathways .

Advanced:

Employ deuterium labeling to trace hydrogen abstraction sites. Studies show that protodeboronation occurs preferentially at the β-hydrogen of the pentenyl chain, forming 1,3-diene byproducts. Catalytic systems with Pd(0) and electron-rich ligands (e.g., PPh₃) reduce this side reaction by stabilizing intermediates .

What analytical techniques are critical for characterizing synthetic intermediates and final products?

Basic:

- ¹H/¹³C NMR : Confirm regiochemistry of the pentenyl chain (e.g., trans-configuration via coupling constants: J = 10–12 Hz).

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z 260.12).

Advanced:

- X-ray crystallography : Resolve stereochemical ambiguity in crystalline derivatives.

- HPLC-MS : Quantify trace impurities (e.g., protodeboronation byproducts) with detection limits <0.1% .

How do steric and electronic factors affect cross-coupling efficiency with heteroaryl halides?

Basic:

Bulky substrates (e.g., 2-bromopyridines) require ligand-accelerated catalysis . BrettPhos or SPhos ligands enhance Pd mobility, improving yields from 45% to 75% in couplings with thiophene derivatives .

Advanced:

DFT calculations reveal that the chloro substituent’s σp value (-0.23) reduces electron density at boron, slowing oxidative addition. Pre-activation of the boronic ester with Cs₂CO₃ restores reactivity, enabling couplings with electron-deficient aryl chlorides at 100°C .

What contradictions exist in literature regarding this compound’s reactivity?

Key Contradictions:

- Oxidative Stability : Some studies report rapid H₂O₂-induced decomposition , while others note stability in dilute H₂O₂ (<1 mM) due to steric protection from the pinacol group .

- Catalyst Compatibility : Pd(OAc)₂ is effective in aryl couplings but fails in alkyl-alkyl couplings, where Ni(cod)₂ is preferred despite lower functional group tolerance .

Resolution Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.